
6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a quinoline derivative that has shown promising results in various studies, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine is not fully understood. However, it has been suggested that this compound exerts its anti-tumor activity by inhibiting the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. It has also been shown to induce apoptosis by activating the caspase pathway. The anti-inflammatory activity of this compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that this compound has potent anti-tumor activity in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for the development of anti-cancer drugs. Another advantage is its anti-inflammatory activity, which may have potential therapeutic applications in the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research on 6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the investigation of the mechanism of action of this compound in more detail. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of cancer and inflammatory diseases. Finally, the development of analogs of this compound may lead to the discovery of even more potent therapeutic agents.
Métodos De Síntesis
The synthesis of 6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine involves a multi-step process that includes the use of various reagents and catalysts. The initial step involves the reaction of 6-fluoro-3-nitroquinoline with p-toluidine in the presence of palladium on carbon catalyst to form 6-fluoro-3-(p-tolylamino) quinoline. The next step involves the reaction of this intermediate compound with tosyl chloride in the presence of triethylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
The potential of 6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine as a therapeutic agent has been explored in various scientific studies. One study showed that this compound has potent anti-tumor activity against human hepatocellular carcinoma cells by inducing apoptosis and inhibiting cell proliferation. Another study demonstrated that this compound has anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antimicrobial activity against various strains of bacteria and fungi.
Propiedades
IUPAC Name |
6-fluoro-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c1-15-3-8-18(9-4-15)26-23-20-13-17(24)7-12-21(20)25-14-22(23)29(27,28)19-10-5-16(2)6-11-19/h3-14H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXIYVRRLLPMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2910714.png)
![3-[(2,2-Dimethyloxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2910718.png)
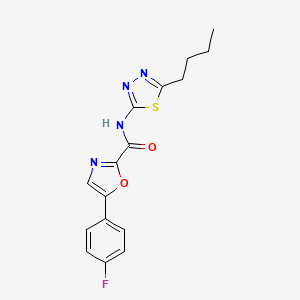
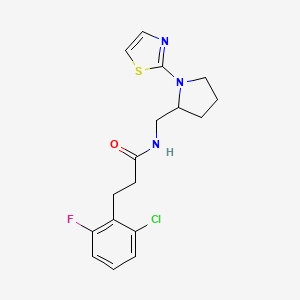
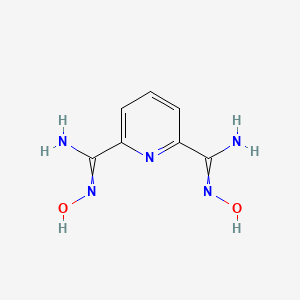
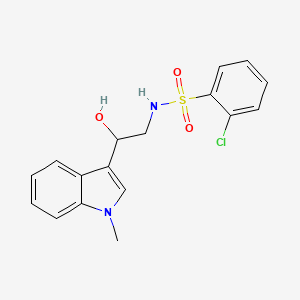
![Tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride](/img/structure/B2910727.png)
![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2910728.png)
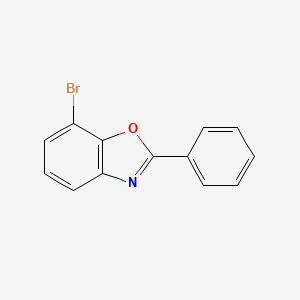
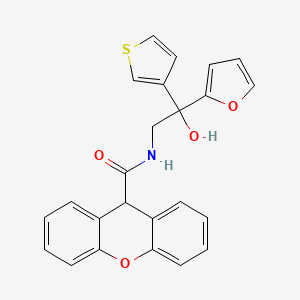
![1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine](/img/structure/B2910732.png)
![Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate](/img/structure/B2910733.png)
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2910735.png)
![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2910736.png)